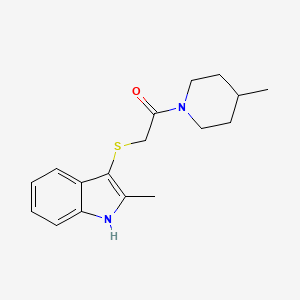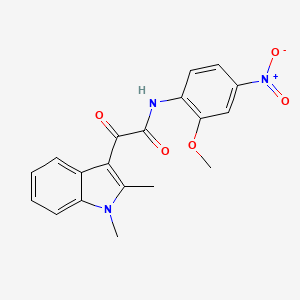![molecular formula C15H17N5O3 B2875751 N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-02-3](/img/structure/B2875751.png)
N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[2,1-c][1,2,4]triazine core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
The compound N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is known to target kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, metabolism, and differentiation . They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .
Mode of Action
The compound acts as a kinase inhibitor . It binds to the kinase enzyme, preventing it from phosphorylating other proteins . This can disrupt the normal functioning of the cell, leading to various effects depending on the specific kinase targeted . For instance, inhibiting a kinase involved in cell growth could potentially slow or stop the growth of cancer cells .
Biochemical Pathways
The compound’s action on kinases affects various biochemical pathways. Kinases are involved in numerous signaling pathways that regulate cell functions . By inhibiting these kinases, the compound can disrupt these pathways, leading to changes in cell behavior . The exact pathways affected would depend on the specific kinases targeted by the compound .
Pharmacokinetics
Like other kinase inhibitors, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . The compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect, would depend on factors such as its formulation and the route of administration .
Result of Action
The result of the compound’s action would depend on the specific kinases it targets. For instance, if it targets kinases involved in cell growth, it could potentially slow or stop the growth of cancer cells . This could lead to a reduction in the size of tumors and potentially improve the prognosis for patients with cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the patient’s overall health status . For instance, certain health conditions or medications could affect the body’s ability to absorb, distribute, metabolize, or excrete the compound, thereby influencing its effectiveness .
准备方法
The synthesis of N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
化学反应分析
N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
相似化合物的比较
N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds, such as:
1,3,5-Triazine: A simpler triazine derivative known for its applications in herbicides and resins.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
1,2,3-Triazine: Another triazine derivative with applications in medicinal chemistry and material science.
属性
IUPAC Name |
N-(2-methoxyethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-23-10-7-16-13(21)12-14(22)20-9-8-19(15(20)18-17-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPPVAYOMJTNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
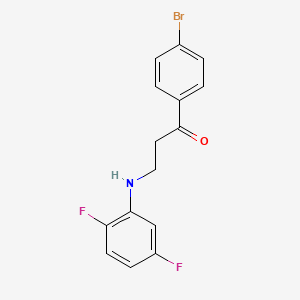
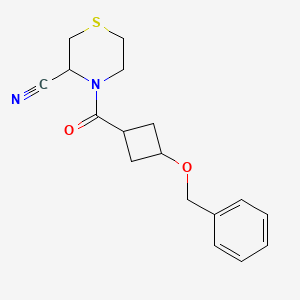
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)

![2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole](/img/structure/B2875675.png)
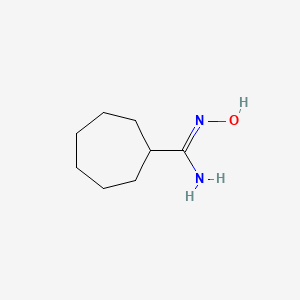
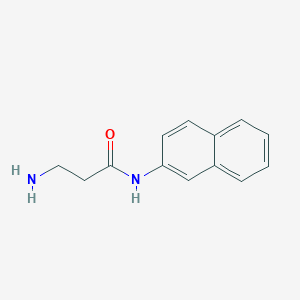




![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)
